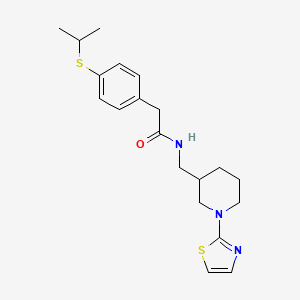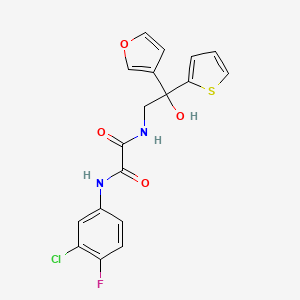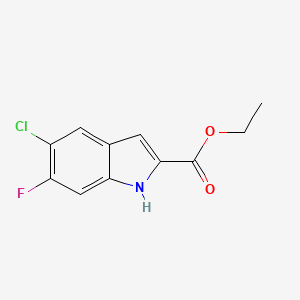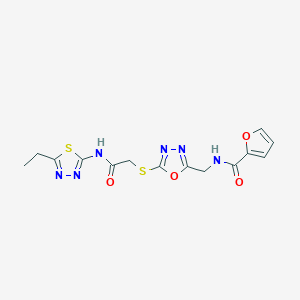![molecular formula C19H26N2O2 B2497517 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide CAS No. 851408-30-5](/img/structure/B2497517.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide often involves complex reactions, including the treatment with nickel halides to form nickel complexes. These processes can lead to high catalytic activities for ethylene oligomerization, showcasing the potential industrial significance of these compounds (Wang, Shen, & Sun, 2009).
Molecular Structure Analysis
The molecular structures of nickel complexes derived from similar compounds have been characterized by elemental and spectroscopic analyses, including single-crystal X-ray diffraction. These studies reveal the complex geometries and coordination patterns that can influence their chemical reactivity and catalytic performance (Sun et al., 2007).
Chemical Reactions and Properties
Compounds of this nature are known for their reactivity towards ethylene, leading to oligomerization. The presence of nickel complexes, when activated with certain agents like Et2AlCl, exhibits good to high activities in ethylene oligomerization processes. This highlights the chemical reactivity and potential applications of these compounds in industrial catalysis (Suo et al., 2017).
Applications De Recherche Scientifique
Quantum Chemical Studies
Quantum chemical calculations have been performed on quinoxalines, which share structural similarities with the compound , to determine their corrosion inhibition efficiencies. These studies reveal relationships between molecular structures and their efficiencies, offering insights into the compound's potential applications in corrosion inhibition (Zarrouk et al., 2014).
Anticancer Properties
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the target compound, has shown that these derivatives exhibit potent cytotoxic activity against various cancer cell lines. This suggests potential applications in cancer research and therapy (Deady et al., 2003).
Ribonucleotide Reductase Inhibition
Studies on hydrazones, including those incorporating quinoline structures, have shown their potential as ribonucleotide reductase inhibitors. These findings could lead to applications in cancer treatment by targeting the DNA synthesis pathway (Tamasi et al., 2005).
Antiviral Agents
Novel quinoxaline derivatives have been synthesized and tested for their antiviral activity against various viral strains. This research area highlights the compound's potential use in developing new antiviral therapies (Elzahabi, 2017).
Fluorescent Probes for Biological Imaging
The synthesis of ratiometric emission fluorescent probes based on quinoline derivatives, such as the one , for imaging living cells in extreme acidity. These studies point towards the compound's application in biological and medical imaging technologies (Niu et al., 2015).
Antimicrobial Activity
Research on succinimido derivatives related to the target compound has shown significant antimicrobial activity. This suggests its potential application in developing new antimicrobial agents (Ahmed et al., 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12-6-7-14-10-15(18(23)21-17(14)13(12)2)8-9-20-16(22)11-19(3,4)5/h6-7,10H,8-9,11H2,1-5H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJSOGMARWJWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)
![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)
![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)
![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)


![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)
![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)
![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)


